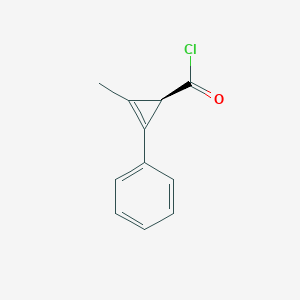![molecular formula C16H12N2O B14426949 6H-Indolo[3,2-c]quinolin-6-one, 5,11-dihydro-5-methyl- CAS No. 85149-47-9](/img/structure/B14426949.png)
6H-Indolo[3,2-c]quinolin-6-one, 5,11-dihydro-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-Indolo[3,2-c]quinolin-6-one, 5,11-dihydro-5-methyl- is a complex organic compound with significant interest in the fields of chemistry and pharmacology. This compound is part of the indoloquinoline family, known for their diverse biological activities and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Indolo[3,2-c]quinolin-6-one, 5,11-dihydro-5-methyl- can be achieved through various methods. One common approach involves the Pd-catalyzed intramolecular C-H arylation . This method allows for the formation of the indoloquinoline core by reacting N-(o-bromophenyl)-3-indolecarboxamides under specific conditions . Another method involves a copper (I)-catalyzed nitrile-addition/N-arylation ring-closure cascade , which provides an efficient route to synthesize this compound from 2-(2-bromophenyl)-N-(2-cyanophenyl)acetamides .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions
6H-Indolo[3,2-c]quinolin-6-one, 5,11-dihydro-5-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for arylation reactions and copper catalysts for nitrile addition . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, arylation reactions can produce various substituted indoloquinolines, while nitrile addition can lead to ring-closed products with different functional groups .
Aplicaciones Científicas De Investigación
6H-Indolo[3,2-c]quinolin-6-one, 5,11-dihydro-5-methyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6H-Indolo[3,2-c]quinolin-6-one, 5,11-dihydro-5-methyl- involves its interaction with molecular targets such as DNA topoisomerase-I . This enzyme is crucial for DNA replication and transcription, and its inhibition can lead to cell death, making this compound a potential anticancer agent . The compound’s structure allows it to intercalate into DNA, disrupting its function and leading to the inhibition of topoisomerase activity.
Comparación Con Compuestos Similares
Similar Compounds
Cryptolepine: Another indoloquinoline with similar biological activities.
Neocryptolepine: A related compound with slight structural differences.
Quindoline: Known for its anticancer properties.
Uniqueness
6H-Indolo[3,2-c]quinolin-6-one, 5,11-dihydro-5-methyl- is unique due to its specific substitution pattern and the resulting biological activities. Its ability to inhibit DNA topoisomerase-I sets it apart from other similar compounds, making it a valuable compound for further research and potential therapeutic applications .
Propiedades
Número CAS |
85149-47-9 |
|---|---|
Fórmula molecular |
C16H12N2O |
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
5-methyl-11H-indolo[3,2-c]quinolin-6-one |
InChI |
InChI=1S/C16H12N2O/c1-18-13-9-5-3-7-11(13)15-14(16(18)19)10-6-2-4-8-12(10)17-15/h2-9,17H,1H3 |
Clave InChI |
MHMVPBSXECYXBK-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C3=C(C1=O)C4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



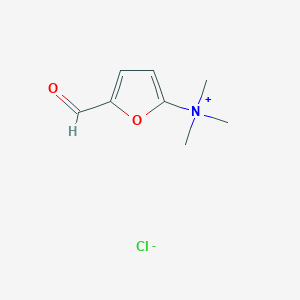
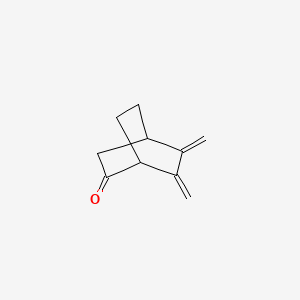
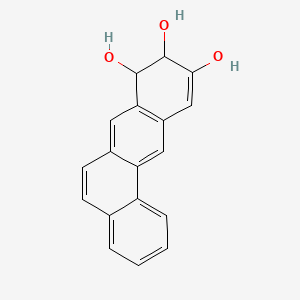
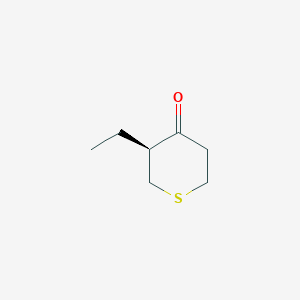
![N-{4-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]phenyl}acetamide](/img/structure/B14426909.png)
![1-Ethyl-2-methyl-1H-naphtho[2,3-D]imidazole](/img/structure/B14426911.png)
![2-[(2,5-Dimethylphenyl)methanesulfonyl]-3,4-dimethyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14426914.png)
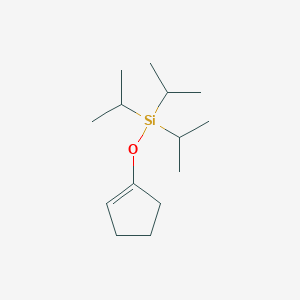
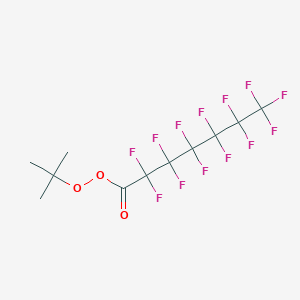
![5-([1,1'-Biphenyl]-4-yl)-2-(3-fluorophenyl)-1,3-oxazole](/img/structure/B14426930.png)
